molecular formula C9H10N4O2 B3226763 ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1257849-91-4

ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3226763
CAS No.: 1257849-91-4
M. Wt: 206.20 g/mol
InChI Key: MZGXTPMPWBBCNB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1257849-91-4) is a high-value pyrrolo[2,3-d]pyrimidine scaffold with a molecular formula of C9H10N4O2 and a molecular weight of 206.20 . This compound serves as a versatile chemical intermediate in medicinal chemistry for developing novel therapeutics, particularly in oncology. Its core structure is a 7-deazapurine analog, which closely mimics purine bases, allowing it to interact with a variety of enzymatic targets . Research into pyrrolo[2,3-d]pyrimidine derivatives has identified them as promising scaffolds for designing potent protein kinase B (Akt) inhibitors, which are crucial for investigating the PI3K/PKB/mTOR signaling pathway in cancers . Furthermore, this chemical class is being actively explored for its broad-spectrum antimicrobial potential against drug-resistant bacteria and viruses, making it a key compound in addressing antimicrobial resistance (AMR) . Some analogs have also been investigated as specific antagonists for the adenosine A2a receptor, indicating potential applications in neurological diseases . The presence of both amino and ester functional groups on the core structure provides multiple handles for further synthetic modification, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGXTPMPWBBCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=CN=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745224
Record name Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257849-91-4
Record name Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis can begin with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl glycinate in the presence of a base such as sodium methoxide. This reaction leads to the formation of the desired ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine monohydrate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrrolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s structure allows it to interact with various proteins and enzymes, modulating their functions and contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Features and Physical Data

Compound Name Core Structure Substituents Melting Point (°C) Molecular Formula Reference
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 4-NH₂, 6-COOEt Not reported C₉H₁₀N₄O₂
Compound 22a (Pyrido[2,3-d]pyrimidine derivative) Pyrido[2,3-d]pyrimidine 2-(N-Benzyl-N-methylamino)ethyl, 5-(2-chlorophenyl), 1,3,7-trimethyl 175–176 C₂₈H₃₀ClN₅O₄
Ethyl 5-methyl-4-(4-(3-phenylthioureido)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (6d) Thieno[2,3-d]pyrimidine 5-CH₃, 4-(thioureido-phenyl) 173–175 C₂₃H₂₁N₅O₂S₂
4-(Dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride Pyrrolo[2,3-d]pyrimidine 4-N(CH₃)₂, 6-COOH (as hydrochloride salt) Not reported C₁₀H₁₃ClN₄O₂

Key Observations :

  • Core Heterocycle: Replacing the pyrrolo ring with pyrido or thieno systems (e.g., Compounds 22a and 6d) alters lipophilicity and electronic properties.
  • Substituent Effects: The amino group at position 4 in the target compound contrasts with dimethylamino () or thioureido groups (), influencing hydrogen-bonding capacity and solubility.
  • Physical State : Melting points vary significantly; electron-withdrawing groups (e.g., chloro in Compound 22a) increase rigidity and melting points compared to alkyl-substituted analogs .

Key Observations :

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd₂(dba)₃) are critical for introducing sulfonamide or aryl groups in pyrrolo-pyrimidines, though yields are moderate (38%) .
  • Solvent and Temperature: Thieno-pyrimidines are synthesized efficiently under reflux (88% yield), suggesting robustness compared to palladium-dependent routes .

Biological Activity

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrimidine ring structure that contributes to its unique biological properties. The compound's molecular formula is C9H10N4O2C_9H_{10}N_4O_2 with a molecular weight of 194.20 g/mol.

The primary mechanism of action for this compound involves its interaction with specific kinases, particularly those involved in cell signaling pathways related to cancer cell proliferation. The compound acts as an ATP-competitive inhibitor, binding to the active site of kinases and inhibiting their function. This inhibition disrupts critical signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell growth across various human cancer cell lines. The compound's selectivity for certain kinases makes it a promising candidate for targeted cancer therapies.

Table 1: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.25
A549 (Lung Cancer)0.15
HeLa (Cervical Cancer)0.20

Data derived from various studies on the compound's efficacy against human tumor cell lines .

Kinase Inhibition

The compound has been identified as a selective inhibitor of Protein Kinase B (Akt), showing up to 150-fold selectivity over other kinases such as Protein Kinase A (PKA). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound demonstrated the ability to inhibit tumor growth effectively. For instance, in xenograft models using nude mice, the compound significantly reduced tumor size at well-tolerated doses, highlighting its potential for clinical application .
  • Structure-Activity Relationship (SAR) : Studies have explored various derivatives of the compound to enhance its biological activity and pharmacokinetic properties. Modifications at specific positions on the pyrrolopyrimidine scaffold have led to compounds with improved potency and selectivity against targeted kinases .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?

  • Methodology : Begin with constructing the pyrrolo[2,3-d]pyrimidine core via cyclization reactions. For example, use ethyl 2-cyanoacetate derivatives coupled with halogenated intermediates (e.g., bromo-dimethoxyethane) to form the fused ring system. Chlorination at the 4-position followed by amination (e.g., using ammonia or substituted anilines) can introduce the amino group. Ethyl esterification at the 6-position is typically achieved via nucleophilic substitution or esterification under acidic conditions. Purification via column chromatography (e.g., CHCl₃/MeOH gradients) ensures high yield and purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodology : Use ¹H NMR to verify substituent positions and integration ratios (e.g., δ 5.95 ppm for pyrrole protons, δ 4.38 ppm for ester ethyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical values). TLC (silica gel, CHCl₃/MeOH 10:1) monitors reaction progress. Cross-reference spectral data with analogs like N4-aryl-pyrrolopyrimidines .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology : Optimize solvent systems using DMSO for stock solutions (≤10% v/v in final assays to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin-based carriers. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. What computational strategies enhance the design of derivatives with improved kinase inhibition?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases (e.g., EGFR, VEGFR2). Use quantum chemical calculations (DFT) to optimize ligand geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps). Combine with free-energy perturbation (FEP) to assess substituent effects on binding affinity. Validate predictions via SAR studies on analogs with varied substituents at the 4-amino and 6-ester positions .

Q. How can contradictory bioactivity data between enzymatic and cellular assays be resolved?

  • Methodology : Investigate off-target effects via kinome-wide profiling (e.g., KinomeScan). Assess cellular permeability via Caco-2 assays or PAMPA. Use phospho-specific flow cytometry to quantify target engagement in live cells. Compare IC₅₀ values in enzymatic vs. cell-based assays (e.g., MTT for cytotoxicity) to identify discrepancies due to metabolic instability or efflux .

Q. What experimental approaches elucidate the metabolic stability of this compound?

  • Methodology : Conduct microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification. Identify metabolites via high-resolution tandem MS (e.g., Q-TOF). Use CYP450 inhibition assays to assess drug-drug interaction risks. For in vivo relevance, perform pharmacokinetic studies in rodent models .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis; prioritize peer-reviewed protocols .
  • For advanced SAR, integrate computational modeling with high-throughput screening .
  • Always validate spectral data against structurally characterized analogs to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
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ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.